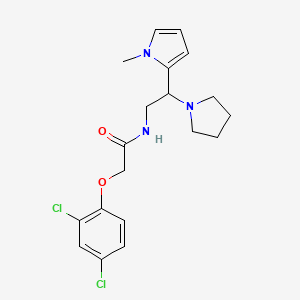
2-(2,4-dichlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H23Cl2N3O2 and its molecular weight is 396.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2,4-dichlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H24Cl2N4O, with a molecular weight of approximately 396.3 g/mol. The structure includes a dichlorophenoxy moiety, which is known for enhancing herbicidal activity, and a pyrrolidine derivative that may influence neuropharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄Cl₂N₄O |
| Molecular Weight | 396.3 g/mol |
| Structure | Structure |
Pharmacological Effects
While the specific biological activity of this compound has not been extensively documented, related compounds with similar structures often exhibit significant pharmacological effects. Notably:
- Pyrrolidine Derivatives : These compounds are known for their interactions with various receptors and enzymes, potentially influencing pathways related to pain relief and anti-inflammatory responses.
- Dichlorophenoxy Group : This moiety is associated with herbicidal and fungicidal activities, suggesting potential agricultural applications.
Interaction Studies
Research into the interaction of this compound with biological targets is essential for understanding its mechanism of action. Studies may include:
- Receptor Binding Assays : To determine the affinity and efficacy at various receptors.
- Enzyme Activity Assays : To evaluate the impact on enzymatic pathways relevant to pharmacological effects.
Study on Related Compounds
A study investigated the effects of 2,4-dichlorophenoxyacetic acid (2,4-D) , a compound structurally related to our target compound. The findings indicated that 2,4-D interacts with cellular structures affecting mitochondrial function without inducing significant oxidative stress. This suggests that compounds in this class could have nuanced effects on cellular metabolism .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
- Formation of the Dichlorophenoxy Moiety : Utilizing chlorinated phenols.
- Pyrrolidine Derivative Synthesis : Employing amine reactions to attach pyrrolidine rings.
- Acetamide Formation : Finalizing the structure through acetamide coupling reactions.
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
Potential Applications
The potential applications of this compound span across various fields:
- Medicinal Chemistry : As a candidate for developing new therapeutic agents targeting pain relief or inflammation.
- Agricultural Sciences : Due to its herbicidal properties, it could be explored as a novel pesticide or growth regulator.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O2/c1-23-8-4-5-16(23)17(24-9-2-3-10-24)12-22-19(25)13-26-18-7-6-14(20)11-15(18)21/h4-8,11,17H,2-3,9-10,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCCCWMADVRJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














